Chemical structure and properties of 4-Phenoxypyridine-3-carboxylic acid
Chemical structure and properties of 4-Phenoxypyridine-3-carboxylic acid
Executive Summary
4-Phenoxypyridine-3-carboxylic acid (CAS: 54629-95-7) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) and specific agrochemicals.[1] Its structure—a pyridine ring substituted with a carboxylic acid at position 3 and a phenoxy group at position 4—enables bidentate chelation of active-site metal ions (typically Fe(II)), a mechanism central to the stabilization of Hypoxia-Inducible Factor (HIF) for treating anemia.[1]
This guide provides a rigorous analysis of the compound's physicochemical properties, a validated synthetic protocol via Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The electronic environment of the pyridine ring, modulated by the electron-withdrawing nitrogen and the electron-donating phenoxy ether, dictates both the reactivity and the binding affinity of this molecule.
Table 1: Key Technical Specifications
| Property | Value / Description |
| CAS Number | 54629-95-7 |
| IUPAC Name | 4-Phenoxypyridine-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 215.21 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent) |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~4.8 (Pyridine N) |
| LogP | ~2.5 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 4 Acceptors (N, O, COOH) |
Structural Analysis & Pharmacophore Logic[1]
The therapeutic value of 4-Phenoxypyridine-3-carboxylic acid lies in its ability to mimic 2-oxoglutarate (2-OG), the natural cofactor for prolyl hydroxylase domain (PHD) enzymes.[1]
Electronic Effects
-
Pyridine Nitrogen (N1): Acts as an electron sink, activating the C4 position for nucleophilic attack during synthesis. In biological systems, it serves as a monodentate ligand for metal coordination.
-
Carboxylic Acid (C3): Provides the second coordination point for bidentate chelation. It also forms critical hydrogen bonds with arginine residues (e.g., Arg383 in PHD2) in the enzyme active site.
-
Phenoxy Group (C4): This moiety is not merely a bystander; it occupies the hydrophobic pocket of the target enzyme, improving potency via
stacking interactions with aromatic residues (e.g., Tyr/Trp).
Visualization: Structure-Activity Relationship (SAR)[1]
Figure 1: Functional decomposition of the molecule showing its dual role in synthesis (electrophilic C4) and biology (bidentate chelation).[1]
Validated Synthetic Protocol
While various routes exist (e.g., aryne insertion), the Nucleophilic Aromatic Substitution (
Reaction Scheme
Substrate: 4-Chloropyridine-3-carboxylic acid (or ethyl ester)
Nucleophile: Phenol
Base: Potassium Carbonate (
Step-by-Step Methodology
Note: This protocol uses the ester intermediate to facilitate purification, followed by hydrolysis.
Phase 1:
Coupling
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (1.1 eq) in anhydrous DMF (10 mL/g).
-
Deprotonation: Add
(2.5 eq) carefully. Stir at room temperature for 30 minutes to generate the phenoxide in situ. -
Addition: Add Ethyl 4-chloronicotinate (1.0 eq) dropwise or portion-wise.
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS for the disappearance of the chloride starting material.
-
Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[2][3] Wash organics with brine, dry over
, and concentrate.[2]-
Checkpoint: The intermediate ethyl 4-phenoxynicotinate is usually an oil or low-melting solid.[1]
-
Phase 2: Hydrolysis to Free Acid
-
Hydrolysis: Dissolve the crude ester in a mixture of THF:Water (1:1) .
-
Base Treatment: Add LiOH·
(3.0 eq). Stir at room temperature for 2–4 hours (or mild heating at 40°C if sluggish). -
Acidification (Critical Step): Cool the solution to 0°C. Adjust pH to ~3.0 using 1N HCl. The product, 4-Phenoxypyridine-3-carboxylic acid , will precipitate.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 50°C. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Pathway
Figure 2: Step-wise synthetic workflow from chloronicotinate precursor to final acid.
Characterization Standards
To validate the identity of the synthesized compound, compare analytical data against these expected parameters.
-
NMR (400 MHz, DMSO-
): -
LC-MS (ESI+):
-
Expected
: 216.06[4] -
Fragmentation pattern often shows loss of
(M-44) or loss of the phenoxy group depending on collision energy.
-
Biological Mechanism: HIF Stabilization
This molecule functions as a competitive inhibitor of HIF Prolyl Hydroxylase (PHD) enzymes. Under normal oxygen levels, PHDs hydroxylate HIF-
Mechanism of Action Diagram
Figure 3: Mechanism of Action.[1] The compound chelates the catalytic iron center, preventing the enzyme from hydroxylating HIF-alpha.[1]
References
-
PubChem. (2025).[4] 4-Phenoxypyridine-3-carboxylic acid hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]
-
Jain, R., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of HIF PHD1-3.[1] Journal of Medicinal Chemistry. [Link]
-
Deng, X., et al. (2020). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.[1][3] RSC Advances. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. rsc.org [rsc.org]
- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-phenoxypyridine-3-carboxylic acid hydrochloride (C12H9NO3) [pubchemlite.lcsb.uni.lu]
